CID 18502942
Description
CID 18502942 is referenced in the provided evidence as a PubMed ID (PMID: 18502942) corresponding to a study by Jiang et al. (2008) on primate segmental duplications and the DupMasker tool .
Properties
Molecular Formula |
C2H7AlO4 |
|---|---|
Molecular Weight |
122.06 g/mol |
InChI |
InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 |
InChI Key |
HDYRYUINDGQKMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Al].O.O |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of CID 18502942 would likely involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: CID 18502942 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
CID 18502942 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, the compound may be utilized in the production of materials, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of CID 18502942 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and safety profile.
Comparison with Similar Compounds
While direct data on CID 18502942 are absent, the evidence includes structural and functional comparisons of other compounds, which can serve as a framework for hypothetical comparisons. Below are examples of analogous analyses from the evidence:
Structural Analogues in Toxin Derivatives
describes oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with distinct functional groups influencing their bioactivity. For example:

- 30-Methyl-oscillatoxin D (CID 185389) contains a methyl substitution at position 30, altering its steric hindrance and membrane permeability compared to oscillatoxin D (CID 101283546) .
- Oscillatoxin E (CID 156582093) features an additional hydroxyl group, enhancing water solubility but reducing lipid bilayer penetration .
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| Compound (CID) | Key Substituents | Solubility (Log S) | Bioactivity |
|---|---|---|---|
| Oscillatoxin D (101283546) | None | -2.5 (ESOL) | Cytotoxic, membrane disruption |
| 30-Methyl-oscillatoxin D (185389) | Methyl group at C30 | -2.8 (ESOL) | Reduced cytotoxicity, improved stability |
| Oscillatoxin E (156582093) | Hydroxyl group at C15 | -1.9 (ESOL) | Moderate solubility, anti-inflammatory |
Inhibitors in Substrate Studies
highlights betulin-derived inhibitors (e.g., CID 72326, CID 64971) and their interactions with steroid-binding proteins:

- Betulin (CID 72326) lacks a carboxyl group, reducing its binding affinity to transporters compared to betulinic acid (CID 64971) , which has a carboxylic acid moiety enhancing polar interactions .
- 3-O-Caffeoyl betulin (CID 10153267) incorporates a caffeoyl group, improving inhibition potency by 10-fold over betulin due to π-π stacking and hydrogen bonding .
Table 2: Pharmacokinetic Properties of Betulin Derivatives
| Compound (CID) | Molecular Weight | Log Po/w (iLOGP) | CYP Inhibition | BBB Permeability |
|---|---|---|---|---|
| Betulin (72326) | 442.7 | 6.2 | None | Yes |
| Betulinic Acid (64971) | 456.7 | 5.8 | Moderate | No |
| 3-O-Caffeoyl Betulin (10153267) | 604.8 | 4.5 | Strong | No |
Key Recommendations :
- Clarify whether this compound refers to a PubChem compound or a PubMed ID.
- Conduct targeted assays to resolve identifier ambiguity and establish bioactivity profiles.
Q & A
Q. How to design iterative validation protocols for high-throughput screening of this compound analogs?
- Methodological Answer : Implement tiered validation:
- Primary screening : Use automated assays (e.g., fluorescence-based) with Z’ factors >0.5 .
- Secondary confirmation : Dose-response curves (IC50/EC50) in triplicate .
- Tertiary validation : In vivo models with blinded analysis to reduce bias . Archive samples in biobanks for future reanalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
